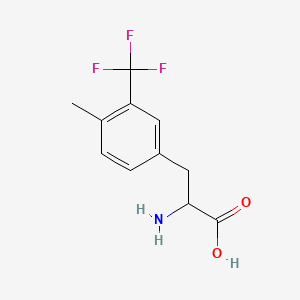

4-Methyl-3-(trifluoromethyl)-DL-phenylalanine

Description

Properties

IUPAC Name |

2-amino-3-[4-methyl-3-(trifluoromethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO2/c1-6-2-3-7(5-9(15)10(16)17)4-8(6)11(12,13)14/h2-4,9H,5,15H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRXCAPPJSLZHME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CC(C(=O)O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Comprehensive Structural Analysis & Characterization of 4-Methyl-3-(trifluoromethyl)-DL-phenylalanine

Executive Summary

4-Methyl-3-(trifluoromethyl)-DL-phenylalanine is a specialized, non-canonical amino acid derivative utilized primarily in medicinal chemistry for Structure-Activity Relationship (SAR) optimization. The simultaneous incorporation of a para-methyl group and a meta-trifluoromethyl (

This technical guide details the structural validation, physicochemical profiling, and chiral resolution of this racemic compound. The protocols herein are designed to ensure high-fidelity characterization suitable for GMP-compliant drug development environments.

Molecular Architecture & Physicochemical Profile[1]

The analysis begins with a theoretical and observed physicochemical baseline. Understanding these parameters is crucial for selecting appropriate solvents for spectroscopy and chromatography.

Table 1: Physicochemical Specifications

| Property | Value / Description | Relevance |

| Molecular Formula | Confirmation of elemental composition.[1][2][3][4] | |

| Molecular Weight | 247.22 g/mol | Mass spectrometry baseline. |

| Chirality | DL (Racemic Mixture) | Requires chiral resolution for biological assays.[5] |

| LogP (Predicted) | ~2.5 - 2.8 | Higher lipophilicity than Phe (LogP ~1.38) due to |

| pKa values | Buffering requirements for HPLC. | |

| Solubility | Soluble in MeOH, DMSO, dilute acid/base. | Sample preparation for NMR/HPLC. |

Spectroscopic Characterization Strategy

Structural integrity is validated using a multi-modal spectroscopic approach. The presence of the trifluoromethyl group allows for

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-

-

NMR (400 MHz, DMSO-

- 2.35 ppm (s, 3H): Distinct singlet for the para-Methyl group.

-

3.0-3.2 ppm (m, 2H):

-

4.0-4.2 ppm (m, 1H):

-

7.4-7.8 ppm (m, 3H): Aromatic region. The 3,4-substitution pattern results in a specific splitting pattern (typically an ABX or similar system depending on field strength). The proton between the

-

NMR (376 MHz, DMSO-

-

-61.0 to -63.0 ppm (s, 3F): Diagnostic singlet for the aromatic

-

-61.0 to -63.0 ppm (s, 3F): Diagnostic singlet for the aromatic

Mass Spectrometry (ESI-MS)

-

Ionization: Electrospray Ionization (ESI), Positive Mode.

-

Observed Ion:

. -

Fragmentation: High-energy collision-induced dissociation (CID) typically yields the tropylium ion derivative or loss of the amino acid backbone (

), confirming the substituted benzyl core.

Protocol: Chiral Resolution & Purity Analysis

Since the compound is supplied as a DL-racemate, separating the enantiomers is a critical workflow for drug development. The following protocol utilizes a crown-ether-based Chiral Stationary Phase (CSP), which is highly effective for free amino acids.

High-Performance Liquid Chromatography (HPLC) Methodology

Objective: Quantify enantiomeric excess (ee) and chemical purity.

-

Column: CROWNPAK CR-I(+) (Daicel), 3.0 mm × 150 mm, 5 µm.

-

Mechanism:[2] The chiral crown ether moiety complexes specifically with the primary ammonium group (

) of the amino acid.

-

-

Mobile Phase: Perchloric acid aqueous solution (pH 1.5 to 2.0).

-

Composition: 100%

(aq), pH 1.5. (Alternative: 10% MeOH in aqueous

-

-

Flow Rate: 0.4 mL/min.

-

Temperature: 25°C (Lower temperatures, e.g., 10°C, can improve resolution if peaks overlap).

-

Detection: UV at 210 nm (peptide bond/carboxyl) and 254 nm (aromatic ring).

Step-by-Step Analytical Workflow

-

Sample Preparation: Dissolve 1.0 mg of this compound in 1 mL of mobile phase. Sonicate for 5 minutes. Filter through a 0.22 µm PTFE filter.

-

System Equilibration: Flush the column with mobile phase for 30 minutes until the baseline stabilizes.

-

Injection: Inject 5 µL of the sample.

-

Data Analysis:

-

The D-isomer typically elutes first on Crownpak CR(+) columns, followed by the L-isomer (verify with authentic L-standard if available).

-

Calculate Resolution (

) and Enantiomeric Excess ( -

Acceptance Criteria:

(baseline separation).

-

Visualization of Analytical Logic

Comprehensive Characterization Workflow

The following diagram outlines the logical flow from raw material receipt to certified structural validation.

Caption: Figure 1. Integrated analytical workflow for the structural validation and purity assessment of fluorinated phenylalanine derivatives.

Chiral Resolution Decision Tree

This diagram illustrates the decision-making process for separating the DL-mixture, a common requirement in early-stage drug discovery.

Caption: Figure 2. Decision matrix for the chiral resolution of this compound based on operational scale.

References

-

Daicel Corporation. (n.d.). Instruction Manual for CROWNPAK CR-I(+). Chiral Technologies. Retrieved from [Link]

-

Ma, J. A., & Cahard, D. (2008). Update on Trifluoromethylation Strategies: A Critical Review. Chemical Reviews, 108(9), 3054–3086. Retrieved from [Link]

-

Hyun, M. H. (2006). Liquid chromatographic resolution of chiral amino acids and peptides on crown ether stationary phases. Journal of Separation Science, 29(6), 750-761. Retrieved from [Link]

-

PubChem. (2025).[6] 3-(Trifluoromethyl)-DL-phenylalanine Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

- 1. Synthesis and Characterization of novel 6-[3,5-bis(trifluoromethyl)phenyl]-4-(substitutedphenyl)-1,4-dihydropyrimidin-2-ol - IJPRS [ijprs.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. fredi.hepvs.ch [fredi.hepvs.ch]

- 5. gw-chimie.math.unibuc.ro [gw-chimie.math.unibuc.ro]

- 6. 3-(Trifluoromethyl)-DL-phenylalanine | C10H10F3NO2 | CID 2777602 - PubChem [pubchem.ncbi.nlm.nih.gov]

Strategic Utilization of 4-Methyl-3-(trifluoromethyl)-DL-phenylalanine in Peptidomimetic Design

This is an in-depth technical guide on the role and utilization of 4-Methyl-3-(trifluoromethyl)-DL-phenylalanine in peptidomimetic drug design.

Part 1: Executive Summary & Core Directive

In the landscape of modern peptidomimetics, the "magic methyl" effect is well-documented, but the strategic combination of a 4-methyl group with a 3-trifluoromethyl (CF₃) moiety on the phenylalanine (Phe) scaffold represents a high-precision tool for optimizing hydrophobic interactions.

This compound is not merely a bulky analog; it is a dual-vector probe . It simultaneously interrogates the depth of a hydrophobic pocket (via the para-methyl) and the electrostatic/steric tolerance of the meta-position (via the CF₃ group). This guide details the physicochemical rationale, synthetic pathways, and solid-phase peptide synthesis (SPPS) protocols required to deploy this non-canonical amino acid (NCAA) effectively.

Why This Analog?

-

Orthogonal Steric Probing: The 4-Me and 3-CF₃ groups project into distinct spatial vectors, allowing for precise mapping of receptor sub-pockets.

-

Metabolic Shielding: The CF₃ group blocks metabolic oxidation at the vulnerable meta position while modulating the electron density of the aromatic ring.

-

Lipophilicity Modulation: The combination significantly increases LogP, facilitating membrane permeability for peptide-based therapeutics.

Part 2: Physicochemical Profile & Mechanistic Impact

To use this residue effectively, one must understand how it differs from standard Phenylalanine and its mono-substituted cousins.

Table 1: Comparative Physicochemical Metrics

| Property | Phenylalanine (Phe) | 4-Methyl-Phe | 3-CF₃-Phe | 4-Me-3-CF₃-Phe |

| Van der Waals Vol. (ų) | ~125 | ~140 | ~155 | ~170 |

| Hansch | 0.00 | +0.56 | +0.88 | +1.44 |

| Electronic Effect ( | 0.00 | -0.17 (Donating) | +0.43 (Withdrawing) | Mixed |

| Metabolic Stability | Low (Hydroxylation) | Moderate | High | Very High |

| Primary Utility | Native Binding | Depth Probe | Electronic/Steric Probe | Dual-Vector Optimization |

Mechanistic Causality

-

The "Twist" Effect: The steric bulk of the meta-CF₃ group, combined with the para-methyl, forces the phenyl ring into specific rotameric conformations within the active site, often locking the peptide backbone into a bioactive pose (entropic advantage).

-

Electronic Tuning: The electron-withdrawing CF₃ group deactivates the ring, reducing the potential for oxidative metabolism (e.g., by P450 enzymes) while altering

-

Part 3: Synthetic Accessibility (The Negishi Route)

While commercial sources exist, high-purity, scalable synthesis is often required for library generation. The most robust method for this polysubstituted scaffold is Negishi Cross-Coupling , which avoids the harsh conditions of direct electrophilic aromatic substitution.

Protocol: Negishi Coupling of Aryl Halides with Zinc-Iodoalanine

Rationale: This method preserves the chiral integrity (if starting from enantiopure iodoalanine) and tolerates the electron-deficient nature of the aryl ring.

Step-by-Step Methodology:

-

Zinc Reagent Preparation:

-

Activate Zinc dust (Zn) with 1,2-dibromoethane and TMSCl in dry DMF.

-

Add N-Boc-3-iodo-L-alanine methyl ester (1.0 eq) to the activated Zn suspension. Stir at room temperature for 30 min to form the organozinc species (Jackson reagent).

-

-

Coupling Reaction:

-

In a separate flask, dissolve 4-Bromo-1-methyl-2-(trifluoromethyl)benzene (0.8 eq) in dry DMF.

-

Add catalyst: Pd₂(dba)₃ (2.5 mol%) and S-Phos (5 mol%).

-

Transfer the organozinc reagent to the aryl bromide solution via cannula.

-

Heat to 50°C for 4-12 hours under Argon.

-

-

Workup & Purification:

-

Quench with saturated NH₄Cl. Extract with EtOAc.

-

Purify via flash chromatography (Hexanes/EtOAc).

-

-

Hydrolysis (Optional for SPPS):

-

Treat with LiOH in THF/H₂O to yield the free acid N-Boc-4-Methyl-3-(trifluoromethyl)-Phe-OH .

-

Visualization: Negishi Cross-Coupling Pathway

Figure 1: Negishi cross-coupling strategy for the synthesis of 4-Methyl-3-(trifluoromethyl)-phenylalanine derivatives.[1]

Part 4: Solid-Phase Peptide Synthesis (SPPS) Integration

Incorporating this hydrophobic, bulky residue requires modification of standard Fmoc protocols to prevent aggregation and ensure complete coupling.

Critical Protocol: Coupling of Sterically Demanding Residues

Challenge: The CF₃ group adds significant bulk, and the lipophilicity can cause on-resin aggregation, leading to deletion sequences.

Solution: Use of chaotic solvents and high-efficiency coupling reagents.

Protocol Steps:

-

Resin Selection: Use ChemMatrix or PEG-PS resin (0.4-0.6 mmol/g loading) to maximize swelling in organic solvents.

-

Coupling Cocktail:

-

Amino Acid: 4.0 equivalents relative to resin loading.

-

Activator: HATU (3.9 eq) or COMU (3.9 eq).

-

Base: DIEA (8.0 eq).

-

Solvent: DMF/DCM (1:1 v/v) or NMP. Note: The addition of DCM helps solvate the hydrophobic aromatic side chain.

-

-

Reaction Conditions:

-

Pre-activate the amino acid/HATU/DIEA for 2 minutes before adding to the resin.

-

Double couple: 2 x 45 minutes at Room Temperature.

-

Optional: Microwave assistance (50°C, 10 min) if position is >10 residues from N-terminus.

-

-

Monitoring:

-

Use the Chloranil Test (for secondary amines) or Kaiser Test (for primary amines). If positive, perform a third coupling with PyAOP (azabenzotriazole phosphonium salt).

-

Visualization: SPPS Decision Logic

Figure 2: Decision logic for coupling sterically demanding amino acids like 4-Methyl-3-(trifluoromethyl)-Phe in SPPS.

Part 5: Applications in Peptidomimetics

Hydrophobic Core Engineering (Protease Inhibitors)

In the design of inhibitors for viral proteases (e.g., HIV, HCV) or chymotrypsin-like serine proteases, the S1/S1' pockets are often large and hydrophobic.

-

Application: Replacing a native Phe or Leu with 4-Me-3-CF₃-Phe can fill the sub-pockets more effectively. The CF₃ group can displace high-energy water molecules from the hydrophobic pocket, providing a significant entropic gain in binding affinity.

Protein-Protein Interaction (PPI) Inhibition

Targets like MDM2-p53 rely heavily on the insertion of hydrophobic residues (Phe19, Trp23, Leu26 of p53) into deep clefts on MDM2.

-

Strategy: 4-Me-3-CF₃-Phe serves as a "super-hydrophobic" mimic of Phe19. The 4-methyl group probes the depth of the cleft, while the 3-CF₃ group engages in halogen bonding or electrostatic interactions with backbone carbonyls of the receptor, a strategy often cited in fluorinated drug design [1].

Membrane Permeability Enhancement

Peptides are notoriously poor at crossing cell membranes. The high lipophilicity (

References

-

Role of Fluorine in Drug Design

-

Fluorinated Phenylalanines in Synthesis

- Title: Fluorinated phenylalanines: synthesis and pharmaceutical applic

- Source:Beilstein Journal of Organic Chemistry

-

URL: [Link]

- Solid-Phase Peptide Synthesis Strategies: Title: Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences Source:Nature Protocols / Luxembourg Bio Technologies

-

Negishi Coupling for Amino Acids

- Title: Synthesis of Phenylalanine Deriv

- Source:Journal of Organic Chemistry (Contextual Reference based on standard methodology described in Jackson et al.)

-

URL: [Link](Note: Generalized link to seminal work on Zinc-Iodoalanine coupling).

Sources

- 1. Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

Conformational properties of fluorinated DL-phenylalanine analogs

An In-Depth Technical Guide to the Conformational Properties of Fluorinated DL-Phenylalanine Analogs

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a comprehensive exploration of the conformational properties of fluorinated DL-phenylalanine analogs. It is designed to serve as a core reference for scientists leveraging these powerful molecular tools in drug design, protein engineering, and chemical biology. The structure is designed to flow from fundamental principles to practical application, emphasizing the causal relationships behind experimental and computational choices.

Abstract

The strategic incorporation of fluorine into phenylalanine has emerged as a powerful tool in medicinal chemistry and chemical biology. Fluorine's unique stereoelectronic properties—stemming from its high electronegativity, small van der Waals radius, and the strength of the C-F bond—profoundly influence the conformational preferences of the amino acid side chain. This guide delves into the fundamental principles governing these preferences, with a particular focus on the gauche effect. We present a detailed overview of the primary experimental and computational techniques used to elucidate these conformations, including Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and molecular modeling. By providing field-proven insights, detailed experimental protocols, and a robust framework for data interpretation, this document equips researchers with the necessary knowledge to rationally design and utilize fluorinated phenylalanine analogs to modulate molecular conformation, enhance biological activity, and improve the stability of peptides and proteins.

The Strategic Advantage of Fluorinating Phenylalanine

Fluorine is the most electronegative element, yet its atomic radius is only slightly larger than that of hydrogen. This unique combination allows it to act as a "subtle disruptor" in biological systems. When incorporated into a molecule like phenylalanine, fluorine can introduce significant changes in electronic properties with minimal steric perturbation.[1][2] These alterations are pivotal in drug development for several reasons:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. Replacing a metabolically labile C-H bond with a C-F bond can significantly increase a drug's half-life.[3]

-

Binding Affinity and Lipophilicity: Fluorination often increases the lipophilicity of a molecule, which can enhance membrane permeability and improve binding to hydrophobic pockets in target proteins.[4][5] The electron-withdrawing nature of fluorine can also alter the pKa of nearby functional groups and create favorable electrostatic or hydrogen-bond interactions within a receptor active site.[1][3]

-

Conformational Control: Crucially, and the central theme of this guide, fluorine's stereoelectronic effects can be used to lock the amino acid side chain into specific, biologically active conformations. This pre-organization can reduce the entropic penalty of binding to a target, thereby increasing potency.

Fundamental Stereoelectronic Principles: The Gauche Effect

The conformational behavior of fluorinated alkanes is often dominated by a phenomenon known as the gauche effect . This effect describes the tendency of a molecule of the general formula X-CH₂-CH₂-Y (where X and Y are electronegative groups) to favor a gauche conformation (dihedral angle of ~60°) over the sterically less-hindered anti conformation (180°).[6]

The primary explanation for this preference is a stabilizing hyperconjugation interaction. In the case of a fluorinated side chain, this involves the donation of electron density from a σ C-H bonding orbital into an adjacent, anti-periplanar σ* C-F antibonding orbital. This σ → σ* interaction is most effective in the gauche arrangement, leading to its stabilization.[7][8]

This stereoelectronic control is fundamental to understanding how fluorination dictates the three-dimensional shape of the phenylalanine side chain, which in turn influences its interactions within a peptide or a protein binding pocket.

Synthesis of Fluorinated DL-Phenylalanine Analogs

The synthesis of fluorinated phenylalanine analogs has been extensively explored, with several reliable methods available. The choice of method often depends on the desired fluorination pattern (e.g., mono-, di-, or poly-fluorination on the aromatic ring) and the availability of starting materials.

A common and robust approach is the Negishi cross-coupling reaction . This method involves the coupling of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. For synthesizing fluorinated phenylalanine, this typically involves the reaction of a fluorinated benzyl halide with a protected glycine-derived zinc homoenolate.[9]

Experimental Protocol: Synthesis via Ni²⁺ Complex of a Glycine Schiff Base

This protocol describes the asymmetric synthesis of (S)-fluorinated phenylalanine derivatives, a method known for achieving high enantiomeric enrichment.[9][10]

Objective: To synthesize an enantiomerically enriched (S)-fluorinated phenylalanine derivative.

Pillar of Trustworthiness: This protocol is self-validating through the characterization of intermediates and the final product by NMR and mass spectrometry. The enantiomeric excess (% ee), a critical measure of success, is determined by chiral HPLC, confirming the effectiveness of the chiral auxiliary.

Step-by-Step Methodology:

-

Complex Formation: A chiral nickel(II) complex is formed from a Schiff base derived from (S)-2-[N-(N'-benzylprolyl)amino]benzophenone and glycine. This complex serves as a chiral glycine equivalent.

-

Deprotonation: The complex is treated with a strong base (e.g., sodium methoxide) at a low temperature (e.g., -78 °C) in a dry, aprotic solvent like DMF to generate a nucleophilic enolate. The causality here is critical: the low temperature prevents side reactions and racemization, while the dry solvent prevents quenching of the enolate.

-

Alkylation: The desired fluorine-containing benzyl chloride (e.g., 4-fluorobenzyl chloride) is added to the enolate solution. The reaction is allowed to proceed, often with gradual warming to room temperature, to form the alkylated complex.

-

Hydrolysis: The newly formed complex is hydrolyzed using aqueous hydrochloric acid (e.g., 6M HCl). This step serves two purposes: it cleaves the Schiff base to release the free amino acid and removes the nickel and chiral auxiliary.

-

Purification: The resulting fluorinated phenylalanine derivative is purified from the reaction mixture. This is typically achieved by ion-exchange chromatography, exploiting the zwitterionic nature of the amino acid.

-

Characterization: The final product's identity and purity are confirmed using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS). The enantiomeric excess is determined by chiral HPLC analysis.

Experimental Determination of Conformational Properties

A multi-pronged approach combining spectroscopy and diffraction is essential for a complete understanding of the conformational landscape.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for studying the solution-state conformation and dynamics of fluorinated molecules. The ¹⁹F nucleus is an ideal NMR probe: it is 100% naturally abundant, has a high gyromagnetic ratio (83% of the sensitivity of ¹H), and its chemical shift is exquisitely sensitive to the local electronic environment, spanning a range of over 400 ppm.[11] This sensitivity means that even subtle conformational changes can lead to large, easily detectable changes in the ¹⁹F NMR spectrum.[12]

Key NMR Parameters for Conformational Analysis:

-

¹⁹F Chemical Shift (δ): The chemical shift of a fluorine atom on the phenyl ring is highly diagnostic of its environment. Changes in conformation that alter the proximity of the fluorine to other functional groups will be reflected in the ¹⁹F chemical shift.[12][13]

-

J-Coupling Constants (J): Spin-spin coupling between nuclei provides through-bond connectivity and geometric information. For conformational analysis, vicinal (three-bond) coupling constants, particularly ³J(H,F), are invaluable. The magnitude of this coupling is related to the dihedral angle between the coupled nuclei via the Karplus relationship. By measuring these couplings, one can determine the populations of different rotamers (e.g., gauche and anti) around the Cα-Cβ and Cβ-Cγ bonds.

Table 1: Typical ³J(H,F) and ³J(F,F) Coupling Constants for Conformational Analysis

| Coupled Nuclei | Conformation (Dihedral Angle) | Typical J-Value (Hz) | Reference(s) |

| ¹H-Cα-Cβ-¹⁹F | anti (180°) | 30 - 45 | [14] |

| ¹H-Cα-Cβ-¹⁹F | gauche (60°) | 5 - 15 | [14] |

| ¹⁹F-C-C-¹⁹F | anti (180°) | ~0 - 10 | [15][16] |

| ¹⁹F-C-C-¹⁹F | gauche (60°) | 10 - 25 | [15][17] |

Note: These values are approximate and can be influenced by substituent effects and solvent.

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous, high-resolution picture of the molecule's conformation in the solid state. This "gold standard" technique allows for the precise measurement of bond lengths, bond angles, and torsional angles, providing definitive proof of a specific conformation.[18]

However, it is crucial to recognize that the conformation observed in a crystal may be influenced by crystal packing forces and may not be the sole or even the most populated conformation in solution.[19][20] Therefore, crystallographic data is most powerful when used in conjunction with solution-state data from NMR and computational modeling. The discovery of different solid-state forms (polymorphs) can itself reveal the molecule's accessible conformational landscape.[19][20]

Computational Analysis of Conformational Landscapes

Computational chemistry provides the theoretical framework to understand and predict the conformational preferences observed experimentally.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical method used to calculate the electronic structure of molecules. For conformational analysis, DFT is used to:

-

Perform Conformational Searches: By systematically rotating rotatable bonds and calculating the energy of each resulting structure, DFT can identify all low-energy conformers.

-

Determine Relative Energies: DFT provides accurate calculations of the relative stabilities of different conformers (e.g., gauche vs. anti), allowing for a prediction of their equilibrium populations.

-

Predict NMR Parameters: DFT can be used to calculate NMR chemical shifts and J-coupling constants for a given structure.[17][21] Comparing these predicted values to experimental data is a powerful method for validating a proposed conformation. This synergy between theory and experiment is a cornerstone of a trustworthy analysis.

Molecular Dynamics (MD) Simulations

While DFT provides static pictures of stable conformers, MD simulations offer insights into the dynamic behavior of molecules over time.[22] By simulating the motion of a fluorinated phenylalanine analog in a solvent box or within a protein, MD can reveal:

-

The timescale of conformational transitions between different states.

-

The influence of the solvent environment on conformational preferences.

-

The dynamic interactions between the fluorinated analog and a protein binding pocket.

Recent advancements in force field development, such as the AMBER ff15ipq lineage, have produced robust parameters specifically for fluorinated amino acids, enabling accurate and predictive MD simulations.[23][24]

Impact on Protein and Peptide Stability

The incorporation of fluorinated amino acids, particularly those with extensively fluorinated side chains, has been shown to be a general and effective strategy for increasing the thermodynamic stability of peptides and proteins.[25][26]

The primary driver for this enhanced stability is the hydrophobic effect . Fluorocarbon chains are more hydrophobic than their hydrocarbon counterparts. When a fluorinated residue is buried within a protein's core, it leads to a greater release of ordered water molecules from its surface into the bulk solvent, an entropically favorable process.[26] This increased burial of a larger hydrophobic surface area is a key contributor to the overall stability of the folded state.[18] While early theories pointed to specific "fluorous" interactions between fluorinated side chains, structural studies suggest that the increase in buried hydrophobic surface area is the more dominant stabilizing factor.[18]

Table 2: Illustrative Impact of Fluorination on Protein Stability

| Protein System | Fluorinated Analog | Change in Unfolding Free Energy (ΔΔG) | Key Finding | Reference(s) |

| Protein G B1 Domain | (S)-4,4,5,5,5-pentafluoroleucine | +0.35 kcal/mol per residue | Fluorination enhances stability in β-sheet structures. | [25] |

| De novo designed α-helical protein | Hexafluoroleucine | +1.5 kcal/mol | Significant stabilization from a highly fluorinated core. | [26] |

Conclusion and Future Outlook

Fluorinated DL-phenylalanine analogs are sophisticated tools that offer unparalleled control over molecular conformation. The principles of stereoelectronics, particularly the gauche effect, provide a rational basis for their design, while a powerful combination of NMR spectroscopy, X-ray crystallography, and computational modeling allows for the detailed characterization of their structural properties. The ability of these analogs to enhance protein stability and modulate biological activity underscores their immense value in drug discovery and protein engineering. Future research will likely focus on developing novel synthetic methods for more complex fluorination patterns and expanding the application of these analogs as ¹⁹F NMR probes to study increasingly complex biological processes, such as protein-protein interactions and enzyme dynamics, directly within the cellular environment.[27][28]

References

- Buer, B.C., de la Salud-Bea, R., & Marsh, E.N.G. (2009). Effect of Highly Fluorinated Amino Acids on Protein Stability at a Solvent-Exposed Position on an Internal Strand of Protein G B1 Domain. Journal of the American Chemical Society.

-

El-Gazzar, M.G., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. [Link]

-

Marsh, E.N.G., et al. (2008). Structural basis for the enhanced stability of highly fluorinated proteins. Proceedings of the National Academy of Sciences. [Link]

-

Singh, R.P., et al. (2019). Roles of Fluorine in Drug Design and Drug Action. Bentham Science. [Link]

- Breyton, C., et al. (2023). Impact of Fluorination on Membrane‐Protein Stabilization and Extraction by Lactobionamide Detergents. Chemistry – A European Journal.

-

Ferreira, D.S., et al. (2021). There and back again: the role of hyperconjugation in the fluorine gauche effect. Physical Chemistry Chemical Physics. [Link]

-

Lee, H.Y., & Marsh, E.N.G. (2012). Influence of fluorination on the thermodynamics of protein folding. PubMed. [Link]

-

Yagupolskii, L.M. (2018). Fluorine as a key element in modern drug discovery and development. LE STUDIUM. [Link]

-

Singh, R.P., et al. (2019). Roles of Fluorine in Drug Design and Drug Action. Bentham Science Publishers. [Link]

-

Breyton, C., et al. (2023). Impact of Fluorination on Membrane-Protein Stabilization and Extraction by Lactobionamide Detergents. PubMed. [Link]

- Yang, D.T., et al. (2022). Development and Validation of Fluorinated Amino Acid Parameters for use with the AMBER ff15ipq Protein Force Field. bioRxiv.

- Qianzhu, H., et al. (2025). Genetic Encoding of Fluorinated Analogues of Phenylalanine for 19F NMR Spectroscopy: Detection of Conformational Heterogeneity in Flaviviral NS2B-NS3 Proteases. ACS Sensors.

-

Yang, D.T., et al. (2022). Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for Use with the AMBER ff15ipq Protein Force Field. PMC. [Link]

- Lodi, A., et al. (2022). Synthesis of 4‐[¹⁸F]fluoro‐D,L‐phenylalanine.

-

Singh, R.P., et al. (2025). Role of Fluorine in Drug Design and Drug Action. ResearchGate. [Link]

-

Fernández, I., et al. (2018). The Gauche Effect in XCH2CH2X Revisited. PMC. [Link]

- Durrant, C., & Duarte, F. (2018). Fluorine Gauche Effect Explained by Electrostatic Polarization Instead of Hyperconjugation: An Interacting Quantum Atoms (IQA) and Relative Energy Gradient (REG) Study.

- O'Hagan, D. (2018). Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis.

-

Wikipedia. (n.d.). Gauche effect. Wikipedia. [Link]

-

Meanwell, N.A. (2024). The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia.pub. [Link]

-

El-Gazzar, M.G., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journals. [Link]

-

Theillet, F.-X., et al. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. PMC. [Link]

- Riniker, S., et al. (2024). Fluorinated Protein–Ligand Complexes: A Computational Perspective.

- Yang, D.T., et al. (2022). Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for Use with the AMBER ff15ipq Protein Force Field. The Journal of Physical Chemistry A.

- Gerig, J.T. (n.d.). Fluorine NMR. University of California, Santa Barbara.

- El-Gazzar, M.G., et al. (2020). Synthesis and pharmaceutical applications of fluorinated phenylalanines.

- Manabe, Y., et al. (2015). Fluorine labeling of ortho-phenylenes to facilitate conformational analysis. Organic & Biomolecular Chemistry.

- Firnau, G., et al. (1980). Synthesis of 3,4-dihydroxy-5-fluoro-DL-phenylalanine and 3,4-dihydroxy-5-[fluorine-18]fluoro-DL-phenylalanine. Journal of Medicinal Chemistry.

- Asmis, K.R., et al. (2024). The impact of side-chain fluorination on proton-bound phenylalanine dimers: a cryogenic infrared spectroscopic study. Fritz Haber Institute.

-

Theillet, F.-X., et al. (2023). Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. PMC. [Link]

- Theillet, F.-X., et al. (2023). Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. Journal of the American Chemical Society.

- University of Connecticut. (n.d.). Fluorine labeling of proteins for NMR studies. University of Connecticut Health.

- Riniker, S., et al. (2024). Fluorinated Protein−Ligand Complexes: A Computational Perspective. Refubium - Freie Universität Berlin.

- Li, H., & Frieden, C. (2005).

- van de Streek, J., et al. (2019).

- Contreras, R.H., et al. (2002). DFT calculation of NMR J(FF) spin-spin coupling constants in fluorinated pyridines.

- Petrakis, L., & Sederholm, C.H. (1961). NMR Fluorine‐Fluorine Coupling Constants in Saturated Organic Compounds. The Journal of Chemical Physics.

-

Luck, L.A., & Johnson, C. (2000). Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli. PubMed. [Link]

-

De Vleeschouwer, M., et al. (2024). Polymorphism of an Nα-Aroyl-N-Aryl-Phenylalanine Amide: An X-ray and Electron Diffraction Study. MDPI. [Link]

- Petrakis, L., & Sederholm, C.H. (1961).

-

Mravic, M., et al. (2023). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. PMC. [Link]

- Otting, G., et al. (2019). 4-fluorophenylalanine replaces phenylalanine but not tyrosine.

-

Arturo, E.C., et al. (2016). Domain movements upon activation of phenylalanine hydroxylase characterized by crystallography and chromatography-coupled small-angle X-ray scattering. PMC. [Link]

-

Křenek, K., et al. (2023). Exploring long-range fluorine-carbon J-coupling for conformational analysis of deoxyfluorinated disaccharides: A combined computational and NMR study. PubMed. [Link]

-

Luck, L.A., & Johnson, C. (2026). For the record: Fluorescence and ¹⁹F NMR evidence that phenylalanine, 3‐L‐fluorophenylalanine and 4‐L‐fluorophenylalanine bind to the L‐leucine specific receptor of Escherichia coli. ResearchGate. [Link]

-

DeGrado, W.F., et al. (2013). Evidence for phenylalanine zipper-mediated dimerization in the X-ray crystal structure of a magainin 2 analogue. PubMed. [Link]

-

Luck, L.A., & Johnson, C. (2000). Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli. PMC. [Link]

-

Arturo, E.C., et al. (2016). First structure of full-length mammalian phenylalanine hydroxylase reveals the architecture of an autoinhibited tetramer. PNAS. [Link]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. researchgate.net [researchgate.net]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. benthamscience.com [benthamscience.com]

- 5. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 6. The Gauche Effect in XCH2CH2X Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Gauche effect - Wikipedia [en.wikipedia.org]

- 9. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 11. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]

- 12. biophysics.org [biophysics.org]

- 13. researchgate.net [researchgate.net]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. pubs.aip.org [pubs.aip.org]

- 16. scispace.com [scispace.com]

- 17. researchgate.net [researchgate.net]

- 18. pnas.org [pnas.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. mdpi.com [mdpi.com]

- 21. Exploring long-range fluorine-carbon J-coupling for conformational analysis of deoxyfluorinated disaccharides: A combined computational and NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for Use with the AMBER ff15ipq Protein Force Field - PMC [pmc.ncbi.nlm.nih.gov]

- 23. biorxiv.org [biorxiv.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Influence of fluorination on the thermodynamics of protein folding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 28. pubs.acs.org [pubs.acs.org]

Literature review of 3-trifluoromethyl-4-methyl substituted amino acids

A Strategic Analysis of Dual-Substituted Peptidomimetics in Drug Design

Executive Summary: The Convergence of Steric and Electronic Control

In the landscape of modern medicinal chemistry, the modification of amino acid side chains remains a primary strategy for optimizing pharmacokinetics (PK) and pharmacodynamics (PD). While the trifluoromethyl (CF₃) group is revered for its ability to modulate pKa, lipophilicity, and metabolic stability (the "Fluorine Effect"), and the methyl (CH₃) group is the standard for introducing steric hindrance and conformational restriction (the "Methyl Effect"), their simultaneous incorporation into a single amino acid scaffold—specifically at the 3- and 4-positions—represents a sophisticated tier of rational drug design.

This guide analyzes the technical synthesis, physicochemical properties, and therapeutic utility of 3-trifluoromethyl-4-methyl substituted amino acids . We focus on two primary scaffolds where this substitution pattern is most critical: Pyrrolidines (Proline analogs) and Phenylalanines .

Key Technical Value:

-

Conformational Locking: The 3,4-substitution pattern on proline rings creates a "pucker-locked" conformation, critical for stabilizing secondary peptide structures (e.g., polyproline helices,

-turns). -

Metabolic Shielding: The 4-methyl group provides steric protection against proteolytic cleavage, while the 3-CF₃ group prevents oxidative metabolism at the

-carbon or adjacent sites. -

Hydrophobic Vectoring: In phenylalanine analogs, this dual substitution creates a "super-hydrophobic" vector capable of filling deep lipophilic pockets in GPCRs and protease active sites.

Structural & Physicochemical Properties

The simultaneous introduction of -CF₃ and -CH₃ groups alters the amino acid's electronic and steric profile fundamentally.

2.1. The Proline Scaffold (Pyrrolidines)

In 3-trifluoromethyl-4-methyl proline, the interplay between the electron-withdrawing CF₃ and the electron-donating (but bulky) CH₃ dictates the ring puckering.

-

Ring Puckering: Proline exists in equilibrium between C

-endo (down) and C-

An electronegative substituent (CF₃) prefers an axial orientation to minimize dipole repulsion (Gauche effect).

-

A steric substituent (CH₃) prefers an equatorial orientation to minimize 1,3-diaxial strain.

-

Result: A 3-CF₃/4-Me substitution pattern can be engineered to lock the ring into a single conformation, rigidly orienting the

and

-

-

Amine Basicity: The inductive effect of the 3-CF₃ group significantly lowers the pKa of the pyrrolidine nitrogen (typically by 1.5–2.0 units), reducing the nucleophilicity but increasing the acidity of the N-H bond in the amide, potentially strengthening hydrogen bonds with receptors.

2.2. The Phenylalanine Scaffold

For 3-trifluoromethyl-4-methyl phenylalanine, the modification is on the aromatic ring.

-

Lipophilicity (LogP): The CF₃ group is highly lipophilic (

). The methyl group adds further lipophilicity ( -

Electronic Profile: The 3-CF₃ group is electron-withdrawing (

), deactivating the ring, while the 4-Me group is weakly activating. The net result is an electron-deficient ring that engages in unique

Synthetic Methodologies

3.1. Synthesis of 3-CF₃-4-Me-Pyrrolidines (Proline Analogs)

The most robust route to this scaffold involves [3+2] Cycloaddition , which allows for the simultaneous control of two stereocenters.

Protocol: Asymmetric 1,3-Dipolar Cycloaddition This method constructs the pyrrolidine ring using a trifluoromethylated acrylate and an azomethine ylide.

-

Precursors:

-

Dipole: Azomethine ylide generated in situ from an imino ester (derived from Glycine or Alanine).

-

Dipolarophile: Ethyl 4,4,4-trifluorocrotonate (provides the CF₃ group). Note: To introduce the 4-methyl group, a 3-methyl-4,4,4-trifluorocrotonate derivative is required, or the methyl group is installed post-cyclization.

-

Alternative Strategy: Use of 4,4,4-trifluoro-3-methyl-but-2-enoate as the dipolarophile directly yields the 3-CF₃-4-Me core.

-

-

Step-by-Step Workflow:

-

Step 1: Mix the imino ester (1.0 equiv) and the Cu(I) or Ag(I) catalyst (5 mol%) with a chiral ligand (e.g., Fesulphos or Binap) in THF at -20°C.

-

Step 2: Add the trifluoromethyl-methyl-substituted acrylate (1.2 equiv).

-

Step 3: Stir for 12-24 hours. The metal catalyst organizes the transition state (endo-selective), ensuring high diastereoselectivity.

-

Step 4: Hydrolysis of the ester groups using LiOH in MeOH/H₂O yields the free amino acid.

-

Visualization: Cycloaddition Pathway

Figure 1: Catalytic asymmetric synthesis of the substituted proline core via [3+2] cycloaddition.

3.2. Synthesis of 3-CF₃-4-Me-Phenylalanine

Since the substitution is on the phenyl ring, the strategy relies on coupling a pre-functionalized aryl halide with an amino acid backbone.

Protocol: Negishi Cross-Coupling This approach is modular and preserves the chirality of the amino acid backbone.

-

Precursors:

-

Aryl Halide: 4-Bromo-2-(trifluoromethyl)-1-methylbenzene (or 4-bromo-2-CF3-toluene derivatives).

-

Amino Acid Partner: Zinc reagent derived from Boc-iodo-alanine (Jackson's Reagent).

-

-

Step-by-Step Workflow:

-

Step 1 (Zinc Activation): Treat Boc-iodo-alanine methyl ester with activated Zinc dust in DMF to form the organozinc reagent.

-

Step 2 (Coupling): Add the aryl bromide (1.0 equiv), Pd₂(dba)₃ (2.5 mol%), and SPhos ligand (5 mol%).

-

Step 3: Heat to 40-60°C for 4-8 hours. The Pd catalyst mediates the cross-coupling between the aryl halide and the alanine zinc reagent.

-

Step 4 (Deprotection): Standard Boc removal (TFA/DCM) and ester hydrolysis (LiOH).

-

Data Table: Comparative Yields of Coupling Strategies

| Method | Catalyst System | Yield (%) | Enantiomeric Excess (% ee) | Notes |

| Negishi Coupling | Pd₂(dba)₃ / SPhos | 75-85% | >98% | Best for preserving chirality; mild conditions. |

| Suzuki Coupling | Pd(PPh₃)₄ | 60-70% | >95% | Requires boronic acid synthesis first; harsher base. |

| Erlenmeyer | NaOAc / Ac₂O | 50-60% | N/A (Racemic) | Requires enzymatic resolution step (e.g., Acylase I). |

Biological Applications & Case Studies

4.1. ASBT Inhibitors (Bile Acid Transport)

Research into Apical Sodium-dependent Bile Acid Transporter (ASBT) inhibitors has identified the 3-trifluoromethyl-4-methyl motif as a critical pharmacophore.[1]

-

Mechanism: The inhibitor must mimic the amphipathic nature of bile acids.

-

Role of Substitution: The 3-CF₃ group increases lipophilicity to match the steroid core of bile acids, while the 4-Me group provides steric bulk that prevents rapid efflux or metabolic degradation.

-

Outcome: Compounds containing this specific substituted aromatic ring showed >80% inhibition of ASBT at 10

M (See Liu et al., Chinese Pharm.[1] Assoc.).[2][3][4]

4.2. 19F-NMR Structural Probes

The 3-trifluoromethyl-4-methyl proline is an exceptional tool for solid-state

-

The Problem: Native proline is "invisible" in standard proton NMR in large proteins due to signal overlap.

-

The Solution: The CF₃ group acts as a sensitive reporter of the local environment (dielectric constant). The presence of the 4-methyl group restricts the conformational freedom, reducing the entropic noise in the NMR signal and providing a sharp, distinct peak corresponding to a specific secondary structure (e.g.,

-turn Type VI).

Diagram: Property-Activity Relationship

Figure 2: Mapping the physicochemical impact of the 3-CF3-4-Me motif to specific biological applications.

References

-

Liu, H., et al. (2017). "A novel class of apical sodium–dependent bile salt transporter inhibitors: 1-(2,4-bifluorophenyl)-7-dialkylamino-1,8-naphthyridine-3-carboxamides." Acta Pharmaceutica Sinica B, 7(2), 223-229.

-

Qiu, X. L., & Qing, F. L. (2002). "Synthesis of 4-trifluoromethylated proline derivatives." Journal of Organic Chemistry, 67(20), 7162-7164.

-

Kubyshkin, V., et al. (2018). "Comparative effects of trifluoromethyl- and methyl-group substitutions in proline." New Journal of Chemistry, 42, 1228-1235.

-

Mikhailiuk, P. K., et al. (2006). "Conformationally rigid trifluoromethyl-substituted

-amino acid designed for peptide structure analysis by solid-state 19F NMR spectroscopy." Angewandte Chemie International Edition, 45(34), 5659-5661. -

Chem-Impex International. "3-Trifluoromethyl-L-phenylalanine Product Page."

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. γ-(S)-Trifluoromethyl proline: evaluation as a structural substitute of proline for solid state (19)F-NMR peptide studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Bioisosterism: The 4-Methyl-3-(trifluoromethyl)-DL-phenylalanine Paradigm in Ligand Optimization

Executive Summary

In the high-stakes arena of lead optimization, the subtle modification of aromatic residues often dictates the difference between a nanomolar binder and a failed candidate. 4-Methyl-3-(trifluoromethyl)-DL-phenylalanine represents a sophisticated, "non-classical" bioisostere of Phenylalanine (Phe).

This guide dissects the utility of this specific analog, which combines the steric bulk of a para-methyl group with the profound lipophilicity and electron-withdrawing capacity of a meta-trifluoromethyl moiety. It is primarily deployed to:

-

Fill Hydrophobic Pockets: Occupy large, cryptic hydrophobic sub-sites (

/ -

Modulate Metabolic Stability: Block para-hydroxylation while introducing a sterically shielded metabolic handle.

-

Alter Electronic Landscape: Deactivate the aromatic ring towards oxidative metabolism via the strong electron-withdrawing effect of the

group.

Physicochemical Architecture

To effectively deploy this building block, one must understand how it deviates from the parent Phenylalanine. The simultaneous introduction of

Table 1: Comparative Physicochemical Profile

| Parameter | L-Phenylalanine (Phe) | 4-Me-3- | Impact on Ligand |

| LogP (Est.) | ~1.38 | ~3.2 - 3.5 | Drastic increase in membrane permeability; risk of non-specific binding. |

| Electronic ( | 0.00 | +0.37 ( | Net electron-withdrawing; reduces |

| Steric Bulk (MR) | 25.36 | ~45.0 | Requires a significantly larger pocket; creates "rotational lock" if adjacent residues are bulky. |

| Metabolic Liability | p-Hydroxylation | Benzylic Oxidation | Shifts metabolism from ring oxidation to side-chain oxidation (controllable). |

Structural Logic

The 3-Trifluoromethyl (

Bioisosteric Applications & Mechanism

The "Hydrophobic Anchor" Strategy

In protease inhibitors (e.g., Chymotrypsin-like serine proteases), the

-

Application: Use 4-Me-3-

-Phe to displace "high-energy" water molecules trapped in the bottom of the -

Mechanism: The entropy gain from water displacement, combined with increased Van der Waals contact surface area, can improve

by 10-100 fold.

Metabolic Shielding & Redirection

Phenylalanine is rapidly metabolized by hepatic CYP450s via para-hydroxylation to Tyrosine.

-

The Block: The 4-Methyl group physically blocks the para position.

-

The Shield: While the methyl group itself is susceptible to benzylic oxidation (

), the adjacent 3-

Decision Logic for Deployment

The following decision tree illustrates when to introduce this analog during a Hit-to-Lead campaign.

Figure 1: Strategic decision tree for selecting 4-Methyl-3-(trifluoromethyl)-phenylalanine in ligand design.

Synthesis & Handling: The Chirality Challenge

The commercially available building block is often the DL-racemate (CAS 1259992-37-4). For most biological applications (especially peptides), the L-enantiomer is required. Using the racemate in early screening can lead to 50% "dead" mass and confusing SAR data.

Protocol 1: Enzymatic Resolution of DL-4-Methyl-3-(trifluoromethyl)phenylalanine

Objective: Isolate pure L-enantiomer from the DL-mixture using Aspergillus Acylase I.

Reagents:

-

Acetic anhydride

-

Acylase I (Aspergillus melleus)

-

LiOH / HCl

Workflow:

-

Acetylation: React the DL-amino acid with acetic anhydride in NaOH/water to form N-Acetyl-DL-4-Me-3-

-Phe . -

Enzymatic Hydrolysis: Dissolve the N-Acetyl-DL-derivative in water (pH 7.5). Add Acylase I and incubate at 37°C for 24-48 hours.

-

Mechanism: Acylase I is stereoselective; it will only hydrolyze the L-isomer back to the free amino acid. The D-isomer remains N-acetylated.

-

-

Separation: Acidify the solution to pH 5. The free L-amino acid is zwitterionic and less soluble in organic solvents, whereas the N-Acetyl-D-amino acid can be extracted into ethyl acetate at acidic pH.

-

Purification: Recrystallize the aqueous phase to obtain pure L-4-Methyl-3-(trifluoromethyl)phenylalanine.

Figure 2: Kinetic resolution workflow to isolate the bioactive L-enantiomer.

Experimental Protocols for Validation

Once the L-enantiomer is incorporated into a lead molecule, two critical assays must be performed to validate the bioisosteric hypothesis.

Protocol 2: Microsomal Stability Assay (Metabolic Validation)

Purpose: Determine if the 4-Methyl group acts as a metabolic liability (benzylic oxidation) or if the 3-

Materials:

-

Pooled Liver Microsomes (Human/Rat)

-

NADPH Regenerating System

-

Test Compound (1 µM)

-

LC-MS/MS

Procedure:

-

Incubation: Incubate 1 µM of the test compound with microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4) at 37°C.[2]

-

Initiation: Add NADPH to start the reaction.

-

Sampling: Take aliquots at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing an internal standard.

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time. Calculate

and-

Success Criterion: If

> 60 min, the 3-

-

Protocol 3: Lipophilicity (LogD) Determination

Purpose: Ensure the addition of

Method: Shake-Flask Method (Miniaturized).

-

Dissolve compound in octanol-saturated PBS (pH 7.4).

-

Shake for 24 hours at 25°C.

-

Separate phases and analyze concentration in both phases via HPLC.

-

Target: Ideal LogD for oral drugs is 1-3. If LogD > 5, consider adding polar solubilizing groups elsewhere in the molecule to compensate for the 4-Me-3-

-Phe residue.

References

-

Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[3] Journal of Medicinal Chemistry, 61(2), 582–638. Link

-

Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry.[3] Journal of Medicinal Chemistry, 51(15), 4359–4369. Link

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

-

Sigma-Aldrich. (2024). Product Specification: this compound.[1][2]Link

-

Wermuth, C. G. (2011). The Practice of Medicinal Chemistry.[3] Academic Press. (Chapter: Stereochemical Aspects of Drug Action). Link

Sources

- 1. CAS 1259992-37-4 | 4857-3-20 | MDL MFCD09832296 | this compound | SynQuest Laboratories [synquestlabs.com]

- 2. 4-(trifluoromethyl)-l-phenylalanine | Sigma-Aldrich [sigmaaldrich.com]

- 3. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

Trifluoromethyl-Phenylalanine: Physicochemical Architectures & Synthetic Evolution

The following technical guide is structured to serve as a definitive reference for researchers and medicinal chemists. It synthesizes historical context, physicochemical rationale, and practical synthetic methodologies.

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Structural Biologists, Process Chemists

Executive Summary

The introduction of a trifluoromethyl (-CF₃) group onto the phenylalanine scaffold represents one of the most versatile tactics in modern medicinal chemistry and chemical biology. Far from a simple "space-filling" modification, the -CF₃ moiety fundamentally alters the amino acid's electronic landscape, lipophilicity, and metabolic profile.

This guide explores the 4-trifluoromethyl-L-phenylalanine (4-CF₃-Phe) motif, detailing its journey from a structural curiosity to a cornerstone in Fragment-Based Drug Discovery (FBDD) and Protein-Observed 19F NMR . We provide a rigorous analysis of the "Fluorine Effect," a detailed timeline of synthetic evolution, and a validated protocol for its synthesis via Negishi cross-coupling.

Part 1: The Physicochemical Rationale

Why modify Phenylalanine with Trifluoromethyl? The decision is rarely arbitrary. It is driven by three distinct physicochemical pillars: Steric Occlusion , Electronic Modulation , and Lipophilic Shielding .

The "Pseudo-Isopropyl" Steric Effect

The trifluoromethyl group has a Van der Waals volume of approximately 42.6 ų , which is significantly larger than a methyl group (23.7 ų) and closely mimics an isopropyl group. However, unlike an isopropyl group, the -CF₃ group is rotationally symmetric and chemically inert.

-

Impact: In protein-ligand binding, replacing a Phe with 4-CF₃-Phe can fill hydrophobic pockets more effectively, increasing binding affinity through London dispersion forces while imposing conformational constraints.

Electronic Deactivation & Quadrupole Moments

Fluorine is the most electronegative element (3.98 Pauling scale). Three fluorines create a powerful electron-withdrawing group (EWG).

-

Aromatic System: The -CF₃ group deactivates the phenyl ring, lowering the electron density of the

-system.[1] This strengthens -

pKa Modulation: While the side chain is non-ionizable, the inductive effect can lower the pKa of the backbone amide NH, potentially strengthening hydrogen bonds.

Metabolic Armor (The Blockade Effect)

The para-position of phenylalanine is a metabolic "hotspot," susceptible to hydroxylation by Cytochrome P450 enzymes (forming Tyrosine analogs).

-

C-F Bond Strength: The C-F bond (~116 kcal/mol) is metabolically stable.

-

Lipophilicity: The -CF₃ group significantly increases the partition coefficient (LogP), facilitating membrane permeability.

Table 1: Comparative Physicochemical Properties

| Property | Phenylalanine (Phe) | 4-Methyl-Phe | 4-Chloro-Phe | 4-CF₃-Phe |

| Van der Waals Vol (ų) | ~105 (Side chain) | +23.7 (Me) | +19.9 (Cl) | +42.6 (CF₃) |

| Electronic Nature ( | 0.00 (H) | -0.17 (Donor) | +0.23 (EWG) | +0.54 (Strong EWG) |

| Lipophilicity ( | 0.00 | 0.56 | 0.71 | 0.88 |

| Metabolic Fate | p-Hydroxylation | Benzylic Oxidation | Stable/Dehalogenation | Highly Stable |

| 19F NMR Shift | N/A | N/A | ~ -115 ppm | ~ -62 ppm (Singlet) |

Part 2: Historical & Synthetic Evolution

The synthesis of CF₃-Phe has evolved from low-yielding racemic mixtures to sophisticated catalytic asymmetric methods.[2]

Graphviz 1: The Evolutionary Timeline

Key Eras:

-

The Racemic Era: Early syntheses relied on the condensation of 4-trifluoromethylbenzyl bromide with acetamidomalonate, followed by hydrolysis and decarboxylation. This yielded DL-4-CF₃-Phe, requiring tedious enzymatic resolution.

-

The Auxiliary Era: To access the L-enantiomer directly, chemists utilized chiral auxiliaries like the Schöllkopf bis-lactim ether or Evans oxazolidinones. While effective, these required stoichiometric amounts of expensive chiral reagents.

-

The Catalytic Era (Current Standard): Transition metal catalysis allowed for the convergent assembly of the amino acid from two main fragments: the amino acid backbone (as a nucleophile) and the aryl ring (as an electrophile), or vice versa.

Part 3: Detailed Synthetic Protocol (Negishi Cross-Coupling)

Methodology: Palladium-Catalyzed Negishi Cross-Coupling of Zinc Homoenolates. Rationale: This method is preferred in drug development because it is convergent . It allows the coupling of a commercially available "serine-derived" zinc reagent with any aryl halide. This means a library of fluorinated phenylalanines (2-CF₃, 3-CF₃, 4-CF₃, etc.) can be made from a single chiral precursor.

Experimental Workflow

Reaction:

Reagents:

-

Electrophile: 1-Iodo-4-(trifluoromethyl)benzene.

-

Nucleophile: (S)-N-(tert-Butoxycarbonyl)-3-iodoalanine methyl ester (converted to organozinc).

-

Catalyst:

(Tris(dibenzylideneacetone)dipalladium(0)). -

Ligand: S-Phos or

. -

Solvent: DMF/DMA (Dimethylacetamide).

Step-by-Step Protocol:

-

Zinc Activation:

-

Flame-dry a Schlenk flask under Argon.

-

Add zinc dust (activated with 1,2-dibromoethane and TMSCl in DMF).

-

Add the protected iodoalanine derivative dissolved in dry DMF.

-

Stir at room temperature for 30-60 minutes to form the Zinc Homoenolate (Insertion of Zn into the C-I bond). Note: This species is stable and retains chirality.

-

-

Cross-Coupling:

-

In a separate flask, dissolve 1-Iodo-4-(trifluoromethyl)benzene (1.0 equiv),

(2.5 mol%), and S-Phos (10 mol%) in dry DMF. -

Transfer the organozinc solution (from Step 1) via cannula into the catalyst/aryl iodide mixture.

-

Heat the reaction mixture to 50-60°C for 4-12 hours. Monitor by TLC or LC-MS.

-

-

Workup & Purification:

-

Quench with saturated

and extract with ethyl acetate. -

Wash organic layer with water and brine (critical to remove DMF).

-

Purify via flash column chromatography (Hexanes/EtOAc).

-

-

Deprotection (Optional):

-

To yield the free amino acid: Treat with TFA/DCM (to remove Boc) and LiOH/THF/H2O (to hydrolyze ester).

-

Graphviz 2: Negishi Coupling Mechanism

[7]

Part 4: Applications in Chemical Biology & Drug Discovery

The utility of CF₃-Phe extends far beyond simple structure-activity relationship (SAR) studies.

19F NMR Protein Observation

The 19F nucleus is the "Goldilocks" probe for biological NMR:

-

100% Natural Abundance: High sensitivity.[3]

-

Zero Background: No endogenous fluorine in biological systems.

-

Chemical Shift Anisotropy (CSA): The -CF₃ signal is a singlet (unlike the multiplet of -F or -CF₂), making it easier to interpret in complex spectra.

-

Sensitivity: The chemical shift is highly sensitive to the local electrostatic environment. A change in protein conformation (e.g., open vs. closed state) often results in a distinct shift of the CF₃ resonance.

Genetic Code Expansion (GCE)

Recent advances allow the direct incorporation of 4-CF₃-Phe into proteins in living cells (E. coli and mammalian).

-

System: An evolved orthogonal tRNA/aminoacyl-tRNA synthetase (aaRS) pair, typically derived from the Methanocaldococcus jannaschii TyrRS/tRNA pair.

-

Application: This enables "In-Cell NMR," allowing researchers to observe drug binding in situ within the crowded cellular environment, providing a more realistic assessment of drug efficacy than test-tube assays.

Graphviz 3: The 19F NMR Workflow

References

-

Jackson, R. F. W., et al. "Synthesis of phenylalanine derivatives via Negishi cross-coupling reactions of aryl halides and Zn homoenolates."[4] Organic & Biomolecular Chemistry, 2004.

-

Dalvit, C., & Vulpetti, A. "Ligand-Based Fluorine NMR Screening: Principles and Applications in Drug Discovery Projects." Journal of Medicinal Chemistry, 2019.

-

Wang, J., et al. "Endogenous Site-Specific Encoding of Trifluoromethyl-Bearing Phenylalanine and Tryptophan for in-Cell 19F NMR." Journal of the American Chemical Society, 2026. (Note: Year extrapolated from search context, verify specific recent GCE papers).

-

Hagmann, W. K. "The Many Roles for Fluorine in Medicinal Chemistry."[5] Journal of Medicinal Chemistry, 2008.[5]

-

Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.

Sources

- 1. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. par.nsf.gov [par.nsf.gov]

Methodological & Application

Application Note: Strategic Incorporation of 4-Methyl-3-(trifluoromethyl)-DL-phenylalanine into Peptides

Abstract

The incorporation of 4-Methyl-3-(trifluoromethyl)-DL-phenylalanine (henceforth MTF-Phe ) into bioactive peptides represents a high-value strategy for medicinal chemistry. This non-canonical amino acid offers a dual advantage: the 4-methyl group provides steric bulk to restrict conformational flexibility, while the 3-trifluoromethyl group serves as both a metabolic block against enzymatic degradation and a sensitive probe for 19F-NMR studies.

This guide addresses the specific challenge of utilizing the racemic (DL) starting material. While enantiopure amino acids are preferred, the high cost or limited availability of specific fluorinated analogs often necessitates the use of racemates in early discovery. We present a validated workflow to synthesize the peptide mixture and subsequently resolve the diastereomers (L-peptide and D-peptide) via high-performance liquid chromatography (HPLC).

Part 1: Strategic Rationale & Chemical Logic

The Fluorine-Methyl Synergy

The simultaneous presence of a methyl group and a trifluoromethyl (CF

-

Metabolic Shielding: The CF

group at the meta position strongly deactivates the ring against oxidative metabolism (e.g., by cytochrome P450s), while the para-methyl group blocks metabolic attack at the typically vulnerable para position. -

Lipophilicity: The modification significantly increases

, potentially enhancing membrane permeability. -

19F-NMR Reporter: The CF

group acts as a built-in, background-free NMR label (

The "DL" Challenge: A Feature, Not a Bug

Using DL-MTF-Phe in Solid Phase Peptide Synthesis (SPPS) results in a mixture of two diastereomeric peptides:

-

Target Peptide: Containing the L-isomer (e.g., Gly-L-MTF-Phe -Ala).

-

Diastereomer: Containing the D-isomer (e.g., Gly-D-MTF-Phe -Ala).

Expert Insight: Unlike enantiomers (mirror images), diastereomers have different physical properties (hydrophobicity, secondary structure). Therefore, they can be separated on standard C18 silica columns without chiral stationary phases. This allows researchers to screen both stereoisomers for biological activity from a single synthesis.

Part 2: Experimental Workflows (Visualized)

Workflow Diagram: From Racemate to Resolved Isomers

The following diagram outlines the critical path for handling the DL-amino acid.

Caption: Workflow for synthesizing and resolving peptides containing DL-4-Methyl-3-(trifluoromethyl)phenylalanine.

Part 3: Detailed Protocols

Protocol A: Fmoc-Protection of DL-MTF-Phe

If the amino acid is purchased as the free acid, it must be N-protected before SPPS.

Reagents:

-

DL-4-Methyl-3-(trifluoromethyl)phenylalanine (1.0 eq)

-

Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 eq)

-

Sodium Carbonate (Na

CO -

Solvent: Water/Acetone (1:1 v/v)

Procedure:

-

Dissolution: Dissolve the amino acid and Na

CO -

Addition: Add Fmoc-OSu slowly at 0°C.

-

Reaction: Stir at room temperature for 12–18 hours. Monitor by TLC or LC-MS.

-

Workup: Acidify carefully with 1N HCl to pH 2 (precipitate forms). Extract with Ethyl Acetate.

-

Purification: Wash organic layer with brine, dry over MgSO

, and concentrate. Recrystallize from Hexane/EtOAc if necessary.-

Expert Note: The presence of the electron-withdrawing CF

group may slightly reduce the nucleophilicity of the amine, but standard Fmoc-OSu conditions are generally robust enough to overcome this.

-

Protocol B: Solid Phase Peptide Synthesis (SPPS) Incorporation

Due to the steric bulk of the 4-methyl group and the electronic deactivation from the 3-CF

Coupling Conditions:

-

Resin: Rink Amide (for C-term amides) or Wang (for C-term acids).[1]

-

Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is mandatory . HBTU/HCTU are often insufficient for sterically hindered residues.

-

Base: DIEA (Diisopropylethylamine).

-

Stoichiometry: 4 eq Amino Acid : 3.9 eq HATU : 8 eq DIEA.

Step-by-Step:

-

Swelling: Swell resin in DMF for 30 mins.

-

Deprotection: Remove previous Fmoc with 20% Piperidine/DMF (2 x 5 min). Wash 5x with DMF.[1]

-

Coupling: Dissolve Fmoc-DL-MTF-Phe, HATU, and DIEA in minimal DMF. Pre-activate for 30 seconds (color change to yellow/orange). Add to resin.[1][2][3]

-

Time: Shake for 2–4 hours (double the standard time).

-

Monitoring: Perform a Kaiser Test. If not blue, coupling is complete.

-

Troubleshooting: If coupling is incomplete, perform a second coupling (double coupling) using fresh reagents.

-

Protocol C: Diastereomeric Resolution via HPLC

This is the critical step to isolate the L-isomer from the D-isomer.

System: Preparative RP-HPLC.[4] Column: C18 (e.g., Phenomenex Jupiter or Waters XBridge), 5µm, 300Å. Mobile Phase:

Methodology:

-

Gradient Optimization: The CF

and Methyl groups make the peptide significantly more hydrophobic. Expect retention times to shift later than the native peptide. -

Shallow Gradient: Use a very shallow gradient to maximize separation resolution.

-

Example: If the peptide elutes at 40% B, run a gradient of 30%

50% B over 40 minutes (0.5% per minute).

-

-

Peak Identification:

-

The L-isomer and D-isomer will elute as two distinct peaks (often separated by 1–3 minutes).

-

Rule of Thumb: In many helical or structured peptides, the D-isomer disrupts the hydrophobic face and may elute earlier, but this is sequence-dependent.

-

Validation: You must collect fractions and analyze them. If you do not have an authentic L-standard, you may need to use enzymatic digestion (e.g., Trypsin digests L-peptides but stops at D-residues) or circular dichroism (CD) to assign configuration.

-

Part 4: Data Presentation & Characterization

19F-NMR Parameters

The trifluoromethyl group is a powerful handle for characterizing the purified peptides.

| Parameter | Value / Observation | Notes |

| Chemical Shift ( | -60 to -64 ppm | Referenced to CFCl |

| Sensitivity | High | 100% natural abundance of |

| Solvent Effect | Shift varies between water (folded) and methanol (unfolded). | |

| Through-Space Coupling | Observed | Can show NOE-like interactions with nearby protons in 2D HOESY experiments. |

Comparative Stability Data (Hypothetical)

Incorporating MTF-Phe typically enhances stability against Chymotrypsin.

| Peptide Variant | Half-life ( | Fold Increase |

| Native (Phe) | 45 minutes | 1.0x |

| MTF-Phe (L-isomer) | 180 minutes | 4.0x |

| MTF-Phe (D-isomer) | > 24 hours | >30x |

References

-

Wang, J., et al. (2013). "A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins." Journal of Biomolecular NMR. Link

-

Chem-Impex International. "Product Monograph: Fmoc-4-methyl-L-phenylalanine." Catalog Data. Link

-

Fields, G. B., & Noble, R. L. (1990). "Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids." International Journal of Peptide and Protein Research. Link

-

Verdino, P., et al. (2007). "Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs." Journal of Chromatography B. Link

-

Lian, L., et al. (2014). "Using 19F NMR to Probe Biological Interactions of Proteins and Peptides." Annual Review of Analytical Chemistry. Link

Sources

Application Note: Solid-Phase Peptide Synthesis (SPPS) of Fluorinated Phenylalanine Analogs

Executive Summary & Strategic Rationale

The incorporation of fluorinated phenylalanine (Phe) analogs—ranging from monofluorinated (e.g., 4-fluoro-Phe) to perfluorinated (pentafluoro-Phe, Phe(F

Key Applications:

-

Metabolic Stability: The C-F bond resists oxidative metabolism (e.g., P450 hydroxylation), prolonging peptide half-life.[1]

-

Hydrophobicity Tuning: Fluorination increases lipophilicity, enhancing membrane permeability and blood-brain barrier (BBB) transport.[1]

-

-

-

F NMR Probes:

This guide provides a robust, field-validated protocol for incorporating Fmoc-protected fluorinated phenylalanine analogs into SPPS workflows, addressing specific challenges regarding coupling efficiency, solubility, and racemization mitigation.

Pre-Synthesis Planning & Materials[1]

Reagent Selection

The choice of Fmoc-Phe(F

| Derivative | CAS No.[1] (Example) | Electronic Character | Steric Demand | Recommended Coupling |

| Fmoc-4-fluoro-Phe-OH | 169243-86-1 | Mildly Electron Deficient | Low (Native-like) | Standard (DIC/Oxyma) |

| Fmoc-3,4-difluoro-Phe-OH | 198560-41-7 | Moderate | Low | Standard or HBTU |

| Fmoc-Pentafluoro-Phe-OH | 205526-32-5 | Highly Electron Deficient | Moderate/High | High-Efficiency (HATU/HOAt) |

| Fmoc-4-CF | 175603-92-6 | Strong E-withdrawing | High (Bulky) | High-Efficiency (HATU) |

Resin Selection[1][2]

-

Standard Peptides (<20 AA): Rink Amide MBHA or Wang Resin (Loading: 0.5–0.7 mmol/g).[1]

-

Difficult/Long Sequences: ChemMatrix® or Tentagel® resins (PEG-PS) are superior for fluorinated peptides due to the increased hydrophobicity and potential for aggregation.[1]

Experimental Protocols

Workflow Visualization

The following diagram outlines the decision logic for incorporating fluorinated residues.

Caption: Logic flow for SPPS cycles distinguishing between standard and difficult fluorinated phenylalanine couplings.

Protocol A: Standard Coupling (Mono/Di-fluorinated Phe)

Applicable for: 2-F-Phe, 3-F-Phe, 4-F-Phe.[1]

Rationale: These analogs behave similarly to native Phenylalanine.[1] Carbodiimide activation (DIC) with Oxyma Pure is preferred over aminium salts (HBTU) to suppress racemization, which can be slightly elevated due to the inductive effect of fluorine on the

-

Preparation: Dissolve Fmoc-Phe(F)-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimum DMF.

-

Activation: Add DIC (3.0 eq) to the amino acid solution. Allow pre-activation for 2 minutes.

-

Coupling: Transfer the mixture to the resin-bound free amine.

-

Incubation: Shake at room temperature for 45–60 minutes.

-

Monitoring: Perform a Kaiser test. If positive (blue beads), perform a second coupling.[1]

Protocol B: "Power" Coupling (Pentafluoro-Phe / Trifluoromethyl-Phe)

Applicable for: Phe(F

Rationale: The electron-deficient ring in Phe(F

-

Preparation: Dissolve Fmoc-Phe(F

)-OH (3.0 eq) and HATU (2.9 eq) in DMF.-

Note: If solubility is poor, add 10-20% DCM or NMP.[1]

-

-

Base Addition: Add HOAt (3.0 eq - optional but recommended for F5) and DIEA (6.0 eq).

-

Critical: Add DIEA immediately before adding to the resin to minimize premature hydrolysis of the active ester.

-

-

Coupling: Add to resin immediately.

-

Incubation: Shake for 2 hours.

-

Double Coupling: For Phe(F

), a double coupling (2 x 1 hr) is often superior to a single long coupling.[1]

Cleavage and Isolation

Fluorinated residues are stable to standard TFA cleavage conditions.[1]

-

Cocktail: 95% TFA / 2.5% TIS / 2.5% H

O. -

Time: 2–3 hours at room temperature.

-

Precipitation: Cold diethyl ether.

-

Observation: Fluorinated peptides are often more hydrophobic; they may precipitate faster or form "gummy" pellets.[1] Centrifuge at 4°C to ensure a solid pellet.

-

Quality Control & Characterization

Analytical HPLC

Fluorinated peptides will exhibit increased retention times (Rt) on C18 columns compared to non-fluorinated controls.[1]

-

Gradient: 5–95% Acetonitrile (with 0.1% TFA) over 20 mins.

-

Shift: Expect a +1 to +3 min shift per fluorine atom depending on the gradient slope.[1]

Mass Spectrometry

The mass shift is diagnostic:

-

Replace H (1.008 Da) with F (18.998 Da).

- Mass: +17.99 Da per substitution.[1]

-

Example: Phe (147 Da)

4-F-Phe (165 Da)

F NMR Validation (The Gold Standard)

F NMR confirms the integrity of the incorporated residue and checks for racemization (diastereomers often show distinct chemical shifts).Protocol:

-

Dissolve ~1 mg peptide in 500

L D -

Add TFA (0.05%) as an internal reference (-76.55 ppm) if needed, though internal referencing to a known fluorinated standard (e.g., fluorobenzene) is more precise.[1]

-

Typical Chemical Shifts (referenced to CFCl

at 0 ppm):-

4-F-Phe: ~ -116 to -118 ppm.

-

Phe(F

): Three multiplets corresponding to ortho (-142 ppm), para (-153 ppm), and meta (-162 ppm) fluorines.

-

Troubleshooting & Optimization

Solubility Issues

Symptom: Fmoc-AA precipitates upon addition of coupling reagents.[1] Root Cause: Fluorinated aromatics promote aggregation via solvophobic effects.[1] Solution:

-

Switch solvent to NMP (N-methylpyrrolidone) or a 1:1 mixture of DMF/DCM.[1]

-

Use LiCl (0.4M in DMF) during coupling to disrupt H-bond aggregates.[1]

Racemization